molecular formula C19H18FN5O3S B2427939 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 906225-45-4

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2427939
M. Wt: 415.44
InChI Key: SFUXTADUFMSMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The pyrimidine ring, being a part of the compound’s core, would likely have a planar structure due to the sp2 hybridization of its atoms. The cyclopropyl and dimethyl groups attached to the ring could introduce some steric strain .

Scientific Research Applications

Radioligand Imaging with PET

One significant application of compounds related to 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide in scientific research is in the development of selective radioligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). Such compounds have been designed with fluorine atoms in their structure, enabling labeling with fluorine-18 for in vivo imaging. This application is crucial for studying neuroinflammatory processes, as these proteins serve as early biomarkers (Dollé et al., 2008).

Synthesis Under Microwave Irradiation

Another research application involves the synthesis of pyrimidine derivatives under microwave irradiation. The process involves the reaction of specific thiophene carboxamide with iso(and isothio)cyanates to synthesize thieno[2,3-d]pyrimidines. This method showcases the versatility and potential for creating various pyrimidine derivatives efficiently (Davoodnia et al., 2009).

Neuroinflammation PET Imaging

The synthesis of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , demonstrates their potential as ligands for the translocator protein 18 kDa (TSPO). These compounds, through in vitro and in vivo evaluations, have shown promising results as PET-radiotracers for studying neuroinflammatory processes. This highlights the compound's relevance in developing tools for early detection and understanding of neuroinflammation (Damont et al., 2015).

Antitumor Activity

Research on pyrimidine derivatives has also extended into evaluating their potential antitumor activity. Through various synthesis and evaluation processes, specific derivatives have shown significant in vitro antitumor activity against certain cancer cell lines. This suggests the compound's framework can be utilized in designing new antitumor agents, showcasing its importance in cancer research (Fahim et al., 2019).

properties

IUPAC Name

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c1-24-16-14(18(27)25(2)19(24)28)17(23-15(22-16)10-6-7-10)29-9-13(26)21-12-5-3-4-11(20)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUXTADUFMSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide

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